ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to interact with various biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
For example, in the case of aromatase inhibitors, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to affect various biochemical pathways .
Result of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to exhibit various biological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, compounds containing a 1,2,4-triazole ring have been reported to exhibit antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds with similar structures have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit behavioral changes in animal models at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. For instance, 4-amino-5-phenyl-1,2,4-triazole can be prepared by reacting hydrazine with phenyl isothiocyanate, followed by cyclization with formic acid.
Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the sulfanyl group. This step often involves the use of a base such as sodium hydroxide to facilitate the reaction.
Amidation: The resulting compound is then coupled with ethyl 2-bromoacetate to form the amide bond. This step typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid completes the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group (if present) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfanyl groups.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Hydrolysis: Sodium hydroxide for basic hydrolysis and hydrochloric acid for acidic hydrolysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its bioactivity.
Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural complexity.
Material Science: It may be explored for its potential use in the development of new materials with specific electronic or optical properties.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole: Shares the triazole core but lacks the sulfanyl and benzoate groups.
Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamido}benzoate: Similar structure but with a thioether instead of a sulfanyl group.
Methyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfanyl group enhances its potential for forming hydrogen bonds, while the ethyl ester group may influence its solubility and bioavailability compared to similar compounds.
Biological Activity
Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate, a compound belonging to the class of 1,2,4-triazole derivatives, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound's molecular formula is C19H21N5OS with a molecular weight of 367.47 g/mol. It can be synthesized through various chemical reactions involving triazole derivatives and acetylation processes. The synthesis typically involves the reaction of a thiol derivative with an acetamido compound in the presence of suitable solvents and catalysts .
1. Antioxidant Activity
Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. This compound was evaluated for its reducing power in comparison to standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. The compound showed a reducing power equivalent to 106.25 µM Fe²⁺, indicating its potential as an effective antioxidant agent .
2. Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various bacterial strains. Studies indicate that 1,2,4-triazole derivatives possess notable antibacterial and antifungal activities. For instance, compounds derived from the same triazole framework have been shown to inhibit pathogenic bacteria effectively, comparable to standard antibiotics such as chloramphenicol .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
---|---|---|---|
Ethyl 2-{...} | E. coli | 15 | |
Ethyl 2-{...} | S. aureus | 18 | |
Bifonazole | C. albicans | 20 |
3. Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various cancer cell lines. Ethyl 2-{...} was evaluated for its cytotoxic effects on human colon cancer (HCT116) cells, showing an IC₅₀ value of approximately 4.363 µM, which is significantly lower than that of doxorubicin (a standard chemotherapy drug). This suggests that the compound may act through mechanisms such as inhibition of tyrosine kinases involved in cell proliferation .
Table 2: Anticancer Activity of Triazole Derivatives
Case Studies
A series of studies have focused on the synthesis and evaluation of various derivatives based on the triazole core structure. For example, a study synthesized several mercapto-substituted triazoles and assessed their biological activity through in vitro assays. The results indicated that modifications at specific positions on the triazole ring could enhance both antimicrobial and anticancer activities .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHSLVXDMDDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.